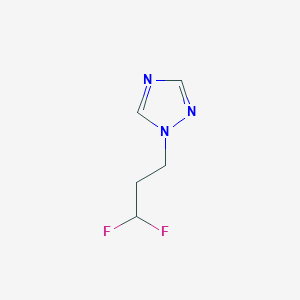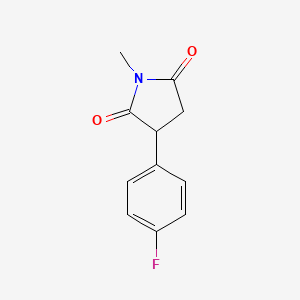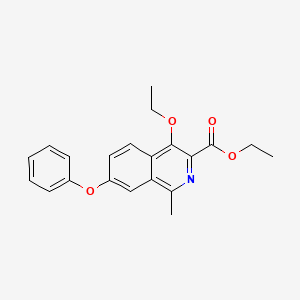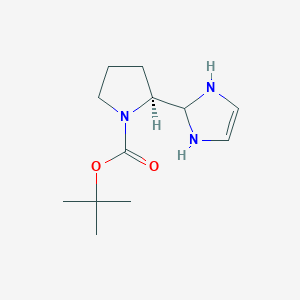
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole is a fluorinated organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
The synthesis of 1-(3,3-Difluoropropyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-difluoropropylamine.
Cyclization: The 3,3-difluoropropylamine is then reacted with hydrazine and a suitable carbonyl compound to form the triazole ring.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, with temperatures ranging from room temperature to reflux conditions.
Industrial Production: Industrial production methods may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated alcohols, while reduction may produce difluorinated amines.
Aplicaciones Científicas De Investigación
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Difluoropropyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial or fungal cell wall synthesis.
Comparación Con Compuestos Similares
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(3,3-Difluoropropyl)-1H-1,2,3-triazole and 1-(3,3-Difluoropropyl)-1H-1,2,5-triazole.
Uniqueness: The presence of the 1,2,4-triazole ring and the specific positioning of the fluorine atoms confer unique chemical and biological properties to the compound. These properties may include enhanced stability, reactivity, and biological activity compared to other triazole derivatives.
Propiedades
Fórmula molecular |
C5H7F2N3 |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
1-(3,3-difluoropropyl)-1,2,4-triazole |
InChI |
InChI=1S/C5H7F2N3/c6-5(7)1-2-10-4-8-3-9-10/h3-5H,1-2H2 |
Clave InChI |
MZNQUZBDYBLDSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C=N1)CCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione](/img/structure/B12871997.png)
![4-Cyanobenzo[d]oxazole-2-acrylic acid](/img/structure/B12871999.png)
![4-{2-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12872005.png)

![2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12872033.png)


![(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12872056.png)
![4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B12872058.png)


![3-(2-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872081.png)
